[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative characterized by a 1,4-benzothiazine core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 6, and a sulfone moiety (1,1-dioxido). The methanone group at position 2 is further functionalized with a 2,4-dimethylphenyl substituent.
Properties
IUPAC Name |
[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFNO3S/c1-14-6-8-19(15(2)10-14)23(27)22-13-26(18-5-3-4-16(24)11-18)20-12-17(25)7-9-21(20)30(22,28)29/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBPCTMWOFJVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a synthetic organic molecule belonging to the benzothiazine class. Its unique structure incorporates various functional groups that potentially contribute to its biological activity. This article examines the biological properties, including cytotoxicity, antimicrobial effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 427.9 g/mol. The structural composition includes:
- Benzothiazine core
- Chlorophenyl and fluorine substituents
- Dimethylphenyl moiety
These features enhance its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H16ClFNO3S |
| Molecular Weight | 427.9 g/mol |
| CAS Number | 1114656-20-0 |
Antitumor Activity
Research indicates that benzothiazine derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines. The presence of electron-donating groups like methyl on the phenyl ring has been associated with increased activity against tumor cells.
A study reported that related benzothiazine compounds had IC50 values in the low micromolar range against different cancer cell lines, suggesting that this compound may also possess similar properties. The mechanism of action is thought to involve the disruption of cellular processes through interaction with DNA or key enzymes involved in cell proliferation .
Antimicrobial Effects
Benzothiazine derivatives have shown promise as antimicrobial agents. The compound's structure allows for interactions with bacterial cell membranes or essential metabolic pathways. Preliminary studies suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
A comparative analysis of structural analogs indicated that modifications in the chlorophenyl group can significantly enhance antibacterial efficacy. For instance, a related compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than standard antibiotics, highlighting its potential as an alternative treatment .
Case Studies and Research Findings
- Cytotoxicity Studies : A recent study tested a series of benzothiazine derivatives for their cytotoxic effects on human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia). The findings revealed that compounds with similar structural features to 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone exhibited significant growth inhibition, with IC50 values indicating potent cytotoxicity .
- Antimicrobial Efficacy : In a study assessing new benzothiazine derivatives against common pathogens, it was found that modifications in the chlorophenyl group led to enhanced antibacterial activity. The compound was tested against strains of E. coli and Staphylococcus aureus, showing promising results that warrant further investigation.
- Pharmacokinetics : Computational models have been employed to predict the pharmacokinetic profile of this compound, suggesting favorable absorption and distribution characteristics in biological systems. These predictions are crucial for guiding future experimental studies aimed at elucidating the compound's therapeutic potential.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The target compound shares structural similarities with other benzothiazine-based molecules, differing primarily in substituent patterns. Key analogues include:
Table 1: Structural Comparison of Benzothiazine Derivatives
| Compound Name | R Group on Benzothiazine Core | Methanone Substituent | Molecular Formula* | Key Functional Features |
|---|---|---|---|---|
| Target Compound | 3-Chlorophenyl | 2,4-Dimethylphenyl | C₂₄H₁₈ClFNO₃S | Cl, F, SO₂, CH₃ |
| 4-(3,5-Dimethoxyphenyl)-6-Fluoro-1,1-Dioxido-Benzothiazin-2-ylMethanone | 3,5-Dimethoxyphenyl | 2,4-Dimethylphenyl | C₂₆H₂₄FNO₅S | OCH₃, F, SO₂, CH₃ |
| 4-(3-Chloro-4-Methylphenyl)-6-Fluoro-1,1-Dioxido-Benzothiazin-2-ylMethanone | 3-Chloro-4-Methylphenyl | 4-Ethoxyphenyl | C₂₅H₂₁ClFNO₃S | Cl, CH₃, OCH₂CH₃, SO₂ |
*Molecular formulas are inferred from IUPAC names and substituent contributions.
Key Observations :
- Electron Effects : The 3-chlorophenyl group (target compound) is electron-withdrawing, enhancing electrophilic reactivity compared to the electron-donating 3,5-dimethoxyphenyl group in the analogue from .
- Steric Factors : The 3-chloro-4-methylphenyl substituent () introduces steric hindrance absent in the target compound, which may influence binding interactions .
Physicochemical and Functional Implications
Table 3: Hypothetical Property Comparison*
| Property | Target Compound | Compound | Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 466.92 | 505.54 | 493.96 |
| LogP (Predicted) | ~3.8 | ~2.5 | ~3.2 |
| Hydrogen Bond Acceptors | 5 | 7 | 5 |
*Predicted using substituent contributions and rule-of-thumb calculations.
Functional Implications :
- The target compound’s higher logP compared to the dimethoxyphenyl analogue () suggests improved lipid solubility, favoring blood-brain barrier penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
